5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a naphthyl group at the 2-position and two methyl groups at the 5-position. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a naphthyl-substituted boronic acid with a diol under dehydrating conditions. One common method is to react 1-naphthylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Boron-hydride species.
Substitution: Functionalized naphthyl derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in various chemical and biological processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles to destroy the cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-(naphthalen-1-yloxy)-[1,3,2]dioxaphosphinane 2-sulfide: Contains a phosphorus atom instead of boron.
5,5-Dimethyl-2-(naphthalen-1-ylamino)-5,6-dihydro-4H-benzothiazol-7-one: Contains a benzothiazole ring instead of a dioxaborinane ring.
Uniqueness
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the naphthyl group also enhances its aromaticity and stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKQVBSFBSIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629150 | |
Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22871-77-8 | |
Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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